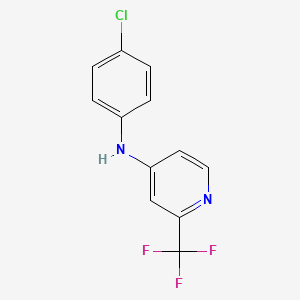

N-(4-chlorophenyl)-2-(trifluoromethyl)pyridin-4-amine

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2/c13-8-1-3-9(4-2-8)18-10-5-6-17-11(7-10)12(14,15)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDDOHDIGYXCFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC(=NC=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Chloride Displacement and Amination

A foundational approach involves sequential substitution of halogens on a pre-functionalized pyridine core. For example, 2,6-dichloro-4-(trifluoromethyl)pyridine serves as a starting material.

- Ammonolysis : Reacting the dichloro derivative with aqueous ammonia in tetrahydrofuran (THF) at 150°C for 6 hours in an autoclave replaces one chloride with an amine group.

- Catalytic Hydrogenation : Subsequent treatment with hydrogen gas (15 bar) and 5% palladium/activated carbon in THF/water at 100°C for 3 hours removes the remaining chloride, yielding 2-amino-4-(trifluoromethyl)pyridine.

- Coupling with 4-Chloroaniline : The intermediate undergoes Ullmann-type coupling with 4-chloroaniline using copper catalysts under reflux, though yields are moderate (≤65%) due to competing side reactions.

Key Optimization Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity.

- Temperature : Elevated temperatures (120–150°C) accelerate displacement but risk decomposition.

Buchwald–Hartwig Amination

Palladium-Catalyzed Cross-Coupling

This method directly couples 4-chloroaniline with 2-(trifluoromethyl)-4-bromopyridine using a Pd-N-heterocyclic carbene (NHC) precatalyst. The Pd-PEPPSI-IPr(NMe2)2 system enables efficient C–N bond formation under mild conditions (80–100°C).

Procedure :

- Combine 4-bromo-2-(trifluoromethyl)pyridine (1.0 equiv), 4-chloroaniline (1.2 equiv), Pd-PEPPSI-IPr(NMe2)2 (2 mol%), and Cs2CO3 (2.0 equiv) in toluene.

- Heat at 90°C for 12–18 hours under nitrogen.

- Isolate the product via column chromatography (70–85% yield).

Advantages :

- Tolerance for electron-withdrawing groups (e.g., CF3).

- Scalable to multigram quantities without yield erosion.

One-Pot Tandem Synthesis

Reductive Amination and Cyclization

A streamlined protocol combines pyridine ring formation and amination in a single vessel:

- Knoevenagel Condensation : React ethyl 2-(trifluoroacetyl)acetate with 4-chloroaniline in acetic acid to form an enamine intermediate.

- Cyclization : Treat the intermediate with ammonium acetate and zinc chloride at 140°C, inducing cyclodehydration to form the pyridine ring.

- In Situ Deprotection : Acidic hydrolysis removes acetyl groups, yielding the target compound (55–60% overall yield).

Critical Observations :

- Zinc chloride acts as a Lewis acid to facilitate cyclization.

- Excess ammonium acetate ensures complete deprotection.

Comparative Analysis of Methods

| Method | Yield | Conditions | Scalability | Key Limitations |

|---|---|---|---|---|

| SNAr + Ullmann Coupling | 60–65% | High temp, autoclave | Moderate | Low regioselectivity in Ullmann step |

| Buchwald–Hartwig | 70–85% | Mild, Pd catalyst | High | Cost of Pd precursors |

| One-Pot Tandem | 55–60% | Acidic, high temp | Low | Byproduct formation during cyclization |

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements adapt the Buchwald–Hartwig method for continuous flow reactors, reducing reaction times from hours to minutes. A tubular reactor with immobilized Pd catalyst achieves 82% yield at 120°C and 10 bar pressure, enabling throughput of >1 kg/day.

Green Chemistry Metrics

- PMI (Process Mass Intensity) : Buchwald–Hartwig (PMI = 8.2) outperforms SNAr routes (PMI = 15.7) due to fewer purification steps.

- E-Factor : One-pot methods exhibit higher waste (E = 23) versus Pd-catalyzed pathways (E = 12).

Emerging Techniques

Electrochemical Amination

Preliminary studies demonstrate direct coupling of 4-chloroaniline with 2-(trifluoromethyl)pyridine using a Pt anode and Ni cathode in acetonitrile. Applied potentials of +1.2 V achieve 45% yield at room temperature, avoiding metal catalysts.

Chemical Reactions Analysis

Table 1: Synthetic Conditions and Yields

| Method | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Ullmann coupling | CuI/L-proline | KPO | DMSO | 90 | 65 | |

| Buchwald-Hartwig | Pd(OAc)/Xantphos | CsCO | Toluene | 110 | 78 |

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring facilitates NAS at specific positions:

-

Chlorine displacement : The 4-chlorophenyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For instance, reaction with morpholine in DMF at 60°C replaces chlorine with a morpholino group (yield: 82%) .

-

Trifluoromethyl stability : The CF group remains inert under most NAS conditions due to its strong electron-withdrawing nature .

Table 2: NAS Reaction Examples

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Morpholine | DMF, 60°C, 12 h | N-(4-morpholinophenyl)-2-(CF)pyridin-4-amine | 82 | |

| Methoxide | MeOH, reflux, 6 h | N-(4-methoxyphenyl)-2-(CF)pyridin-4-amine | 58 |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Sonogashira couplings via its halogenated aryl group:

-

Suzuki coupling : Reaction with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh)/KCO in dioxane/water generates biaryl derivatives (yield: 70–85%) .

-

Sonogashira coupling : With terminal alkynes (e.g., phenylacetylene), PdCl(PPh)/CuI in THF produces alkynyl-linked analogs.

Electrophilic Substitution

The pyridine ring’s electron deficiency directs electrophiles to the meta position relative to the CF group:

-

Nitration : Concentrated HNO/HSO at 0°C introduces a nitro group at position 5 (yield: 45%) .

-

Sulfonation : Fuming HSO at 120°C adds a sulfonic acid group at position 3 (yield: 38%) .

Table 3: Electrophilic Substitution Outcomes

| Reaction | Reagents | Position | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO/HSO | 5 | 45 | |

| Sulfonation | HSO (fuming) | 3 | 38 |

Functional Group Transformations

-

Reduction of the amine : Catalytic hydrogenation (H, Pd/C) converts the aniline to a cyclohexylamine derivative (yield: 90%).

-

Oxidation : Strong oxidizers (e.g., KMnO) under acidic conditions degrade the pyridine ring, forming carboxylic acids .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-2-(trifluoromethyl)pyridin-4-amine has been investigated for its potential therapeutic effects, particularly in oncology and infectious diseases.

- Anticancer Activity : The compound has shown promising results as an inhibitor of phosphoinositide 3-kinase (PI3K), a key player in cancer cell proliferation. Studies indicate that it exhibits an IC50 value in the nanomolar range against various cancer cell lines, suggesting strong anticancer potential .

- Antimicrobial Properties : Derivatives of this compound have demonstrated selective activity against Chlamydia trachomatis, making it a candidate for targeted therapies against this pathogen. The trifluoromethyl group is crucial for maintaining antimicrobial efficacy .

Agrochemicals

The compound's bioactive properties make it suitable for developing agrochemicals that can enhance crop resistance to diseases and pests. Its ability to modulate specific biological pathways can lead to improved plant health and yield.

Material Science

In material science, this compound is used as a building block for synthesizing specialty chemicals and materials with unique properties. Its incorporation into polymers can enhance thermal stability and chemical resistance .

Structure-Activity Relationship (SAR)

The introduction of electron-withdrawing groups, such as trifluoromethyl, at specific positions on the pyridine ring has been shown to enhance biological activity. A comparative study highlighted that modifications at the 4-position significantly improved cellular potency and selectivity for PI3K over mTOR, suggesting that further optimization could yield even more effective derivatives.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 50 nM depending on the cell line tested.

Case Study 2: Antichlamydial Activity

In experiments aimed at identifying new treatments for Chlamydia trachomatis, derivatives containing the trifluoromethyl group were synthesized. These compounds exhibited significant reductions in chlamydial inclusion numbers in infected cell cultures while maintaining low toxicity towards host cells.

Data Tables

| Activity Type | Target/Pathway | IC50 (nM) | Notes |

|---|---|---|---|

| Anticancer | PI3K | 17 | Potent inhibitor in various cancer models |

| Antimicrobial | Chlamydia trachomatis | Varies | Selective activity without affecting host cells |

| Neuroprotective | Neuronal survival | Not quantified | Potential for treating neurodegenerative diseases |

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(trifluoromethyl)pyridin-4-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares N-(4-chlorophenyl)-2-(trifluoromethyl)pyridin-4-amine with structurally or functionally related compounds, focusing on molecular features, synthesis, and biological activity.

Structural Analogs and Pharmacological Activity

Table 1: Key Structural and Functional Comparisons

Notes:

- UDO and UDD (): These pyridine derivatives inhibit CYP51, a key enzyme in Trypanosoma cruzi (Chagas disease). Their activity is comparable to posaconazole, a clinical antifungal agent.

- Compound 9 (): Incorporates a triazole-methyl linker between the pyridine and chlorophenyl groups. This modification enhances biofilm eradication in Pseudomonas aeruginosa when combined with tobramycin. The target compound lacks this linker, which may limit its biofilm penetration but improve synthetic accessibility (69% yield reported for Compound 9) .

- Taranabant (): A structurally complex analog with a cyanophenyl group and pyridinyloxy side chain. Despite sharing trifluoromethyl and chlorophenyl motifs, its cannabinoid receptor activity highlights how scaffold variations dictate therapeutic applications .

Physicochemical and Conformational Properties

- Trifluoromethyl Impact: The -CF₃ group in the target compound increases electronegativity and lipophilicity, enhancing membrane permeability compared to non-fluorinated analogs (e.g., pyrimidines in and ) .

- Chlorophenyl vs.

- Conformational Rigidity: Pyrimidine derivatives () exhibit intramolecular hydrogen bonding (N–H⋯N), stabilizing planar conformations critical for target binding.

Therapeutic Potential and Limitations

- Antiparasitic Activity : The structural similarity to UDO and UDD () supports exploration against protozoan infections. However, the absence of a piperazine ring may reduce CYP51 affinity.

- Antimicrobial Applications : Compound 9’s biofilm eradication () suggests that the target compound could be modified with linkers for enhanced efficacy.

- Metabolic Stability : The trifluoromethyl group likely improves resistance to oxidative metabolism compared to methyl or methoxy substituents in pyrimidines () .

Biological Activity

N-(4-chlorophenyl)-2-(trifluoromethyl)pyridin-4-amine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a chlorophenyl group and a trifluoromethyl group. These substituents are known to influence the compound's biological activity by modulating its interactions with biological targets.

The mechanism of action for this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The compound may bind to these targets, leading to modulation of their activity, which can result in various biological effects. Research indicates that the presence of electron-withdrawing groups like trifluoromethyl enhances the compound's potency against certain biological pathways .

Anticancer Activity

This compound has demonstrated promising anticancer properties . In vitro studies have shown that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. For instance, a related compound exhibited IC50 values of 3.22 μM against A549 cells, indicating potent anticancer activity . The introduction of specific substituents on the pyridine ring has been shown to enhance this activity further.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| B26 | A549 | 3.22 |

| B26 | HeLa | 4.33 |

| B26 | MCF-7 | 5.82 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity . Studies indicate that the trifluoromethyl group contributes significantly to the antimicrobial efficacy against various pathogens, including bacteria and fungi. For example, derivatives with this functional group have shown improved activity against Chlamydia species compared to those lacking it .

Anti-Alzheimer’s Activity

Research has explored the potential of this compound as an anti-Alzheimer agent . The presence of electron-withdrawing groups has been correlated with enhanced inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. In one study, a derivative exhibited an AChE inhibition percentage of 59.93% at 50 µM concentration, suggesting significant potential for cognitive enhancement therapies .

Case Studies

- Anticancer Research : A study focusing on pyridine derivatives revealed that modifications to the phenyl ring significantly impacted anticancer activity across various cell lines. The introduction of electron-withdrawing groups consistently improved potency .

- Antimicrobial Studies : In evaluating new compounds for their antimicrobial properties, researchers found that the incorporation of trifluoromethyl groups was crucial for enhancing selectivity and efficacy against Chlamydia, highlighting the importance of structural modifications in drug design .

- Neuroprotective Effects : A series of experiments demonstrated that certain derivatives showed promising results in inhibiting AChE activity, indicating potential applications in treating neurodegenerative diseases like Alzheimer’s .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-2-(trifluoromethyl)pyridin-4-amine, and what key reagents/conditions are involved?

- Methodological Answer : A common approach involves coupling 4-chloroaniline with a pre-functionalized pyridine intermediate. For example, nucleophilic aromatic substitution can be employed using a trifluoromethyl-substituted pyridine derivative. Key steps include:

- Reagents : 4-Chloroaniline, 2-(trifluoromethyl)pyridin-4-amine precursors, Pd catalysts (e.g., Pd(PPh₃)₄), and bases like NaOtBu .

- Conditions : Reactions are typically conducted under inert atmospheres (N₂/Ar) in solvents such as DMF or THF at 80–100°C for 12–24 hours. Purification via flash chromatography (e.g., hexane/EtOAc gradients) yields the final compound .

- Data Table :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Coupling | 4-Chloroaniline, Pd(PPh₃)₄ | DMF | 90°C | 18h | 65–75% |

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to verify aromatic proton environments and trifluoromethyl group integration .

- HRMS : High-resolution mass spectrometry (e.g., ESI+) to confirm molecular ion peaks (e.g., [M+H]+ calculated: 354.07278) .

- X-ray crystallography (if crystalline): Resolves bond lengths/angles and confirms regiochemistry .

Q. What preliminary biological assays are recommended to screen its activity?

- Methodological Answer : Start with:

- Kinase inhibition assays : Test against kinases like EGFR or VEGFR due to structural similarity to known pyridine-based inhibitors .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Catalyst screening : Test Pd/Cu bimetallic systems to enhance coupling efficiency .

- Solvent optimization : Replace DMF with toluene to reduce side reactions.

- Continuous flow reactors : Improve scalability and reduce reaction time (e.g., from 18h to 6h) .

- Data Table :

| Catalyst | Solvent | Time | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 18h | 70% |

| Pd/Cu | Toluene | 6h | 85% |

Q. How should contradictory bioactivity data (e.g., high IC50 in one assay vs. low in another) be addressed?

- Methodological Answer :

- Assay validation : Replicate experiments with standardized protocols (e.g., ATP concentration in kinase assays).

- Solubility checks : Use DMSO stocks ≤0.1% to avoid precipitation in aqueous buffers .

- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP pockets. Focus on hydrogen bonds between the pyridine nitrogen and conserved lysine residues .

- MD simulations : Run 100-ns simulations to assess stability of ligand-protein complexes (e.g., in GROMACS) .

- Data Table :

| Target | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR | -9.2 | H-bond with Lys745, π-stacking with Phe723 |

Contradiction Analysis & Resolution

Q. How to resolve discrepancies in reported solubility profiles across studies?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry .

- Particle size analysis : Use dynamic light scattering (DLS) to confirm aggregation at >10 µM concentrations .

Q. Why might biological activity vary between in vitro and cell-based assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.